5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
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Overview
Description
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde: Similar structure but with the chlorine atom in the para position.
5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-carbaldehyde: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to the specific positioning of the chlorine atom and the presence of the oxadiazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C9H5ClN2O2 |
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Molecular Weight |
208.60 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-1-2-6(4-7)9-12-11-8(5-13)14-9/h1-5H |
InChI Key |
GHRUPSIJIHCSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C=O |
Origin of Product |
United States |
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